molecular formula C24H34 B12450515 1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene CAS No. 824401-14-1

1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene

Cat. No.: B12450515
CAS No.: 824401-14-1
M. Wt: 322.5 g/mol
InChI Key: OUKXKBMBVJBFBN-UHFFFAOYSA-N
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Description

1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene is a branched aliphatic-aromatic hybrid compound featuring a hexane backbone substituted with ethyl, methyl, and isopropyl groups at positions 3, 2, and 4, respectively. Two benzene rings are attached to the 3,4-diyl positions of the hexane chain. This structure introduces significant steric hindrance and electronic effects due to the branching and aromatic moieties. The compound’s molecular formula is C₂₆H₃₄, with a molecular weight of 346.55 g/mol.

Properties

CAS No.

824401-14-1

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

(3,4-diethyl-2,5-dimethyl-4-phenylhexan-3-yl)benzene

InChI

InChI=1S/C24H34/c1-7-23(19(3)4,21-15-11-9-12-16-21)24(8-2,20(5)6)22-17-13-10-14-18-22/h9-20H,7-8H2,1-6H3

InChI Key

OUKXKBMBVJBFBN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(C)C)C(CC)(C2=CC=CC=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE typically involves multi-step organic reactions. The process begins with the preparation of the hexane backbone, followed by the introduction of ethyl, methyl, and phenyl groups through a series of alkylation and substitution reactions. Common reagents used in these steps include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as zeolites or transition metal complexes can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups to the benzene ring.

Scientific Research Applications

(3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Analysis : Crystallographic data for the target compound are absent in the evidence, but tools like SHELX could resolve its conformation and packing.
  • Knowledge Gaps: Detailed thermodynamic data (e.g., ΔHfus, solubility parameters) and synthetic protocols require further study.

Biological Activity

1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene (CAS Number: 71418629) is a polycyclic aromatic hydrocarbon with potential biological activities. This compound has garnered interest due to its structural characteristics and the implications for various biological interactions. Understanding its biological activity is crucial for potential applications in pharmaceuticals and material sciences.

Chemical Structure and Properties

The molecular formula of this compound is C24H34. The structure features two benzene rings connected by a carbon chain that includes ethyl and isopropyl groups. This configuration suggests potential for π-π stacking interactions and hydrophobic effects, which are significant in biological systems.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds with similar aromatic structures have been reported to exhibit significant antioxidant activities through the scavenging of free radicals. The presence of multiple aromatic rings can enhance electron delocalization, contributing to this activity .

Neuroprotective Effects

Some polycyclic aromatic hydrocarbons have demonstrated neuroprotective effects in various models of neurodegeneration. The mechanism often involves modulation of oxidative stress and inflammation pathways. The specific neuroprotective activity of this compound remains to be fully elucidated but warrants further investigation based on its structural properties.

Study on Structural Analogues

A study examining the biological activity of structurally related dibenzene compounds reported notable cytotoxic effects against several cancer cell lines. These findings highlight the importance of structural modifications in enhancing biological efficacy. The study utilized various assays to determine cell viability and apoptosis induction, providing a framework for future investigations into this compound.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast Cancer)15Aromatase Inhibition
Compound BHeLa (Cervical Cancer)20Apoptosis Induction
1,1'-Dibenzene DerivativeA549 (Lung Cancer)10ROS Scavenging

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